Cas no 1806190-92-0 (3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride
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- インチ: 1S/C7H4ClF3INO4S/c1-16-4-2-3(12)6(18(8,14)15)13-5(4)17-7(9,10)11/h2H,1H3
- InChIKey: XLRZSAQFVMXVTC-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(N=C1S(=O)(=O)Cl)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 387
- トポロジー分子極性表面積: 73.9
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029093489-1g |
3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
1806190-92-0 | 97% | 1g |
$1,490.00 | 2022-03-31 |
3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride 関連文献
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chlorideに関する追加情報
Professional Introduction to 3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS No. 1806190-92-0)
3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, with the CAS number 1806190-92-0, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of an iodo group, methoxy groups, and a trifluoromethoxy group, make it a versatile building block for further chemical modifications.
The< strong>3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride molecule exhibits a pyridine core, which is a common scaffold in many pharmacologically relevant compounds. The pyridine ring is flanked by functional groups that enhance its reactivity and compatibility with various synthetic pathways. The iodo group at the 3-position provides a handle for cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used in drug discovery to construct complex molecular architectures.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents targeting various diseases. The< strong>3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride has emerged as a valuable intermediate in this endeavor. For instance, its application in the synthesis of kinase inhibitors has been explored extensively. Kinase inhibitors are a major class of drugs used to treat cancers and inflammatory diseases. The pyridine scaffold is particularly well-suited for designing kinase inhibitors due to its ability to mimic ATP binding pockets and interfere with enzyme activity.
The< strong>trifluoromethoxy group attached to the pyridine ring enhances the lipophilicity of the molecule, which is often crucial for drug absorption and distribution. Additionally, the< strong>methoxy group at the 5-position can be further functionalized to introduce additional biological activity or improve pharmacokinetic properties. These features make< strong>3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride an attractive candidate for medicinal chemists seeking to develop new drugs.
Recent studies have also highlighted the utility of this compound in the synthesis of agrochemicals. The< strong>Iodo substituent allows for facile introduction of aryl groups via cross-coupling reactions, which are essential for constructing complex heterocyclic structures found in many pesticides and herbicides. The< strong>methoxy and< strong>trifluoromethoxy groups contribute to the stability and efficacy of these compounds by enhancing their bioavailability and target specificity.
The< strong>sulfonyl chloride functionality at the 2-position of the pyridine ring is particularly noteworthy. Sulfonyl chlorides are known for their reactivity in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups such as amines and alcohols. This reactivity has been leveraged in the synthesis of sulfonamide-based drugs, which are known for their broad spectrum of biological activity. For example, sulfonamides have been used to treat bacterial infections, diabetes, and even certain types of cancer.
In conclusion, 3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS No. 1806190-92-0) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it an invaluable intermediate for synthetic chemists working on next-generation therapeutics and crop protection agents. As research continues to uncover new applications for this compound, its importance in drug discovery and development is likely to grow even further.
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